molecular formula C16H22BF2NO3 B594764 4-(2,6-Difluoro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)phenyl)morpholine CAS No. 1313738-69-0

4-(2,6-Difluoro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)phenyl)morpholine

Cat. No. B594764
M. Wt: 325.163
InChI Key: DXHKMVVLQQJTIM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“4-(2,6-Difluoro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)phenyl)morpholine” is a chemical compound with the molecular formula C16H22BF2NO3 . It is related to aryl boronic acid esters, which are majorly used in organic synthesis .


Molecular Structure Analysis

The molecular weight of this compound is 325.2 g/mol . The InChI code is InChI=1S/C16H22BF2NO3/c1-15(2)16(3,4)23-17(22-15)11-9-12(18)14(13(19)10-11)20-5-7-21-8-6-20/h9-10H,5-8H2,1-4H3 . The Canonical SMILES is B1(OC(C(O1)©C)©C)C2=CC(=C(C(=C2)F)N3CCOCC3)F .


Physical And Chemical Properties Analysis

This compound has a molecular weight of 325.2 g/mol . It has 0 hydrogen bond donors, 6 hydrogen bond acceptors, and 2 rotatable bonds . The exact mass is 325.1660801 g/mol .

Scientific Research Applications

Organic Optoelectronics and OLED Devices

One significant application area for materials related to the chemical structure of interest is in organic optoelectronics, particularly in the development of organic light-emitting diodes (OLEDs). BODIPY-based materials, which share a similar complexity in molecular design, have emerged as promising candidates for active materials in OLED devices. These materials offer potential as 'metal-free' infrared emitters, promoting advances in structural design and synthesis for improved optoelectronic properties (Squeo & Pasini, 2020).

Chemosensors for Analyte Detection

Compounds with structural features similar to the one you mentioned have been explored for the development of chemosensors. These chemosensors can detect a range of analytes with high selectivity and sensitivity, underscoring the versatility of such compounds in environmental monitoring and diagnostics (Roy, 2021).

Pharmacological and Chemical Research

The morpholine moiety, part of the compound's structure, is found in various pharmacologically active compounds. Research has summarized the broad spectrum of pharmacological activities of morpholine derivatives, highlighting the significance of this structural unit in medicinal chemistry and drug design (Asif & Imran, 2019).

Antioxidant Activity Analysis

In analytical chemistry, similar compounds have been evaluated for their antioxidant activity, contributing to our understanding of their potential health benefits and mechanisms of action. Such research is pivotal in food engineering, medicine, and pharmacy (Munteanu & Apetrei, 2021).

properties

IUPAC Name

4-[2,6-difluoro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]morpholine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H22BF2NO3/c1-15(2)16(3,4)23-17(22-15)11-9-12(18)14(13(19)10-11)20-5-7-21-8-6-20/h9-10H,5-8H2,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DXHKMVVLQQJTIM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=CC(=C(C(=C2)F)N3CCOCC3)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H22BF2NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30735075
Record name 4-[2,6-Difluoro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]morpholine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30735075
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

325.2 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(2,6-Difluoro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)phenyl)morpholine

CAS RN

1313738-69-0
Record name 4-[2,6-Difluoro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]morpholine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30735075
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.